5'-Deoxy-5-fluorocytidine
CAS No.: 66335-38-4
Cat. No.: VC21352229
Molecular Formula: C9H12FN3O4
Molecular Weight: 245.21 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 66335-38-4 |
---|---|
Molecular Formula | C9H12FN3O4 |
Molecular Weight | 245.21 g/mol |
IUPAC Name | 4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoropyrimidin-2-one |
Standard InChI | InChI=1S/C9H12FN3O4/c1-3-5(14)6(15)8(17-3)13-2-4(10)7(11)12-9(13)16/h2-3,5-6,8,14-15H,1H3,(H2,11,12,16)/t3-,5-,6-,8-/m1/s1 |
Standard InChI Key | YSNABXSEHNLERR-ZIYNGMLESA-N |
Isomeric SMILES | C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C(=NC2=O)N)F)O)O |
SMILES | CC1C(C(C(O1)N2C=C(C(=NC2=O)N)F)O)O |
Canonical SMILES | CC1C(C(C(O1)N2C=C(C(=NC2=O)N)F)O)O |
Appearance | White to Light Beige Solid |
Melting Point | 165-168°C |
Chemical Properties and Structure
Chemical Classification
5'-Deoxy-5-fluorocytidine belongs to the class of organic compounds known as 5'-deoxyribonucleosides. These compounds are characterized by nucleosides in which the oxygen atom at the 5' position of the ribose moiety has been replaced by another atom. In the biochemical landscape, 5'-DFCR serves as an intermediate metabolite that exists across all living organisms, from bacteria to humans . It represents a specialized nucleoside derivative with unique structural characteristics that influence its biochemical behavior.
Molecular Properties
5'-Deoxy-5-fluorocytidine possesses several distinctive molecular properties that define its biochemical behavior. These properties are summarized in Table 1.
Table 1: Molecular Properties of 5'-Deoxy-5-Fluorocytidine
Property | Value |
---|---|
Chemical Formula | C₉H₁₂FN₃O₄ |
Average Molecular Weight | 245.2077 Da |
Monoisotopic Molecular Weight | 245.081184092 Da |
IUPAC Name | 4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-1,2-dihydropyrimidin-2-one |
Traditional Name | 5'-deoxy-5-fluorocytidine |
Acid-Base Properties | Extremely weak basic (essentially neutral) compound |
InChI Key | YSNABXSEHNLERR-ZIYNGMLESA-N |
The compound is characterized by its neutral pH profile, making it chemically stable under various physiological conditions .
Structural Characteristics
The molecular structure of 5'-DFCR features a modified cytidine nucleoside with two key alterations: the substitution of the 5' hydroxyl group of ribose with a methyl group (making it a 5'-deoxy derivative) and the incorporation of fluorine at the 5-position of the cytosine base. This unique combination of modifications influences the compound's biochemical interactions and metabolic fate.
The SMILES notation for 5'-DFCR is C[C@H]1OC@HN1C=C(F)C(=N)N=C1O, which encodes its complete stereochemical arrangement . The stereochemistry of the ribose component is particularly important for its recognition by metabolic enzymes.
Metabolic Pathway and Biochemical Role
Capecitabine Metabolism Cascade
5'-Deoxy-5-fluorocytidine occupies a pivotal position in the metabolic activation of capecitabine, a widely used oral prodrug designed for selective activation in tumor tissues. The complete metabolic pathway involves three enzymatic steps, as outlined in Table 2.
Table 2: Metabolic Pathway of Capecitabine Involving 5'-DFCR
Step | Substrate | Enzyme | Product | Primary Location |
---|---|---|---|---|
1 | Capecitabine | Carboxylesterase | 5'-Deoxy-5-fluorocytidine (5'-DFCR) | Liver |
2 | 5'-DFCR | Cytidine deaminase (CDA) | 5'-Deoxy-5-fluorouridine (5'-DFUR) | Liver and tumor tissues |
3 | 5'-DFUR | Thymidine phosphorylase | 5-Fluorouracil (5-FU) | Predominantly tumor tissues |
In this cascade, 5'-DFCR serves as the initial metabolite formed after the oral absorption of capecitabine. Its conversion from capecitabine occurs rapidly through the action of carboxylesterase primarily in the liver . This metabolic transformation represents the first step in the bioactivation process that ultimately leads to the generation of the cytotoxic agent 5-FU.
Enzymatic Conversion
The conversion of 5'-DFCR to 5'-deoxy-5-fluorouridine (5'-DFUR) is catalyzed by cytidine deaminase (CDA), an enzyme present in both hepatic and tumor tissues . This enzymatic reaction involves the deamination of the cytosine moiety to form a uracil derivative. The activity of CDA directly influences the rate of 5'-DFCR metabolism and subsequent generation of the downstream metabolite 5'-DFUR.
Research indicates that the rate of conversion varies between different tumor types, contributing to differential responses to capecitabine therapy. For instance, studies with head and neck xenograft tumors showed varying rates of conversion from 5'-DFUR (which is generated from 5'-DFCR) to 5-FU, with some tumors exhibiting 15-20 times lower conversion rates compared to others .
Pharmacokinetics and Clinical Implications
Relationship with Renal Function
A significant aspect of 5'-DFCR metabolism is its relationship with renal function. Clinical research has revealed an inverse correlation between creatinine clearance (CLcr) and the metabolism of 5'-DFCR to 5'-DFUR. In a prospective pharmacokinetic study involving 18 colorectal cancer patients receiving capecitabine plus oxaliplatin, researchers observed that as CLcr decreased, the conversion of 5'-DFCR to 5'-DFUR increased .
Specifically, the area under the plasma concentration-time curve (AUC) of 5'-DFUR showed a significant inverse correlation with CLcr (p=0.003), indicating enhanced conversion from 5'-DFCR in patients with impaired renal function . Similarly, the maximum concentration (Cmax) ratio of 5'-DFUR/5'-DFCR also exhibited a significant inverse correlation with CLcr (p=0.017) .
Therapeutic Relevance and Cytotoxic Mechanisms
Differential Sensitivity in Tumors
The therapeutic efficacy of treatments involving the 5'-DFCR metabolic pathway varies considerably across different tumor types. Studies comparing human head and neck xenograft tumors with murine colon carcinomas have revealed significant variations in sensitivity to 5'-deoxy-5-fluorouridine (5'd-FUR, which is generated from 5'-DFCR) .
These differences in sensitivity correlate with varying enzymatic activities across tumors. Particularly, tumors with relatively high activity of orotate phosphoribosyl transferase (OPRT) showed enhanced sensitivity to 5'd-FUR. Additionally, tumors with high rates of pyrimidine nucleoside phosphorylase exhibited relatively high increases in therapeutic efficacy . These findings suggest that the metabolic fate of 5'-DFCR and its derivatives is influenced by the enzymatic profile of the target tumor, which may have implications for treatment selection and dosing strategies.
Derivatives and Related Compounds
Metabolic Derivatives
The primary metabolic derivative of 5'-DFCR is 5'-deoxy-5-fluorouridine (5'-DFUR), formed through the deamination reaction catalyzed by cytidine deaminase. 5'-DFUR represents the penultimate compound in the metabolic activation pathway of capecitabine before conversion to the active cytotoxic agent 5-fluorouracil .
Understanding the relationship between 5'-DFCR and its metabolic derivatives is essential for optimizing capecitabine-based treatments, particularly in patients with varying enzymatic profiles or compromised renal function.
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